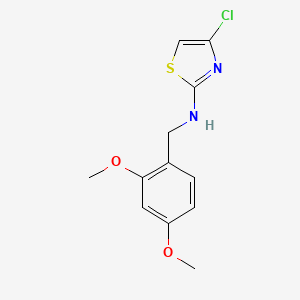
4-Chloro-N-(2,4-dimethoxybenzyl)-1,3-thiazol-2-amine
Cat. No. B8278919
M. Wt: 284.76 g/mol
InChI Key: AIJCIDOGSBBZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08741934B2
Procedure details


2,4 Dimethoxybenzaldehyde (5 g, 30 mmol, 1 eq), 2-amino-5-chlorothiazole hydrochloride (5.15 g, 30 mmol, 1 eq), Et3N (3.04 g, 30 mmol, 1 eq) and piperidine (31 mg, 0.361 mmol, 0.012 eq) were combined in DCM (100 ml) and the reaction mixture heated to reflux over sieves for 18 hours. The sieves were removed by filtration and the reaction mixture diluted with MeOH (50 ml). Sodium borohydride (5.01 g, 132 mmol, 4.4 eq) was added portionwise and the reaction mixture heated to reflux for 1 hour. The mixture was cooled, quenched with water and the organic solvent evaporated in vacuo. The residue was extracted from water into ethyl acetate, dried over sodium sulphate, filtered and evaporated in vacuo. The crude material was triturated with isopropanol to yield the title compound as a cream solid.






Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[ClH:13].[NH2:14][C:15]1[S:16][C:17](Cl)=[CH:18][N:19]=1.CCN(CC)CC.N1CCCCC1.[BH4-].[Na+]>C(Cl)Cl>[Cl:13][C:18]1[N:19]=[C:15]([NH:14][CH2:5][C:4]2[CH:7]=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:3]=2[O:2][CH3:1])[S:16][CH:17]=1 |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=O)C=CC(=C1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
5.15 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC=1SC(=CN1)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
3.04 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
31 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
5.01 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux over sieves for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The sieves were removed by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture diluted with MeOH (50 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic solvent evaporated in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted from water into ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was triturated with isopropanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=C(SC1)NCC1=C(C=C(C=C1)OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
